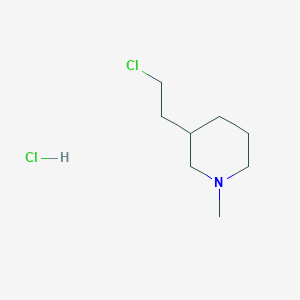

3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride

CAS No.: 2490420-72-7

Cat. No.: VC6154470

Molecular Formula: C8H17Cl2N

Molecular Weight: 198.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2490420-72-7 |

|---|---|

| Molecular Formula | C8H17Cl2N |

| Molecular Weight | 198.13 |

| IUPAC Name | 3-(2-chloroethyl)-1-methylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C8H16ClN.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7H2,1H3;1H |

| Standard InChI Key | KTYNOMWGLDNNSF-UHFFFAOYSA-N |

| SMILES | CN1CCCC(C1)CCCl.Cl |

Introduction

Chemical Identity and Structural Characteristics

3-(2-Chloroethyl)-1-methylpiperidine hydrochloride belongs to the class of quaternary ammonium compounds, characterized by a piperidine ring substituted with a methyl group at the 1-position and a 2-chloroethyl group at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties derived from experimental data include:

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₈H₁₇Cl₂N | |

| Molecular Weight | 198.13 g/mol | |

| Melting Point | 123–129°C | |

| Solubility | Methanol, DMSO | |

| pH (20°C) | 5.9 | |

| Hazard Classification | Irritant (GHS07) |

The compound’s structure facilitates nucleophilic substitution reactions at the chloroethyl group, making it a versatile intermediate in organic synthesis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves the reaction of 1-methylpiperidine with 2-chloroethanol in the presence of hydrochloric acid as a catalyst. This exothermic reaction proceeds via nucleophilic substitution under controlled conditions:

-

Temperature: 50–60°C

-

Solvent: Ethanol or methanol

-

Catalyst: Concentrated HCl

The reaction yields the hydrochloride salt after crystallization, with purity exceeding 99% when refined using methanol or isopropanol .

Industrial Manufacturing

Industrial protocols employ continuous flow reactors to optimize heat transfer and mixing efficiency. Key steps include:

-

Raw Material Preparation: 1-methylpiperidine and 2-chloroethanol are purified to >98% purity.

-

Reaction Phase: Reactants are fed into a tubular reactor at 120–220°C under pressure.

-

Purification: The crude product undergoes solvent-assisted crystallization, achieving yields up to 59.5% .

Pharmaceutical Applications

Antipsychotic Activity

As a structural analog of thioridazine, this compound exhibits dopamine receptor antagonism, preferentially binding to D₂ and D₄ subtypes. In vivo studies demonstrate its efficacy in reducing hyperlocomotion and stereotypy in rodent models of schizophrenia, with ED₅₀ values comparable to first-generation antipsychotics.

Antitubercular Properties

Recent investigations highlight its inhibitory activity against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains. The compound targets type II NADH dehydrogenase (NDH-2), disrupting bacterial electron transport. Key findings include:

-

Minimum Inhibitory Concentration (MIC): 1.50 μg/mL against Mtb H37Rv

-

Selectivity Index: >10 compared to mammalian cell lines.

Industrial and Chemical Applications

Agrochemical Intermediates

The chloroethyl moiety enables its use in synthesizing herbicides and fungicides. For example, it serves as a precursor in the production of quaternary ammonium surfactants, which enhance pesticide adhesion to plant surfaces .

Material Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, improving thermal stability and mechanical strength. Applications include coatings for high-temperature industrial equipment .

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 320 mg/kg |

| WGK Rating | 2 (Water hazard) |

| Storage Conditions | <30°C in airtight containers |

Regulatory Compliance

The substance falls under HS Code 2933 39 99, with transportation requiring irritant labeling per UNSPSC 12352107 .

Comparative Analysis with Structural Analogs

2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride

While the 2-substituted isomer shares similar reactivity, it demonstrates lower antitubercular potency (MIC = 2.10 μg/mL) and higher dopamine receptor affinity (Kᵢ = 8.3 nM vs. 12.1 nM for the 3-substituted variant).

Bis(2-chloroethyl)methylamine (HN2)

Unlike nitrogen mustards such as HN2, this compound lacks alkylating activity at physiological pH, reducing its carcinogenic potential but limiting chemotherapeutic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume